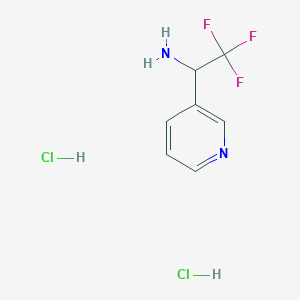

2,2,2-trifluoro-1-pyridin-3-ylethanamine;dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,2-trifluoro-1-pyridin-3-ylethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2.2ClH/c8-7(9,10)6(11)5-2-1-3-12-4-5;;/h1-4,6H,11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYOLICAZDBSRMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(C(F)(F)F)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159825-86-1 | |

| Record name | (2,2,2-Trifluoro-1-pyridin-3-ylethyl)amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2,2-trifluoro-1-pyridin-3-ylethanamine Dihydrochloride

Introduction

In the landscape of modern pharmaceutical and agrochemical research, the incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate key physicochemical and biological properties. The trifluoromethyl group, in particular, is of significant interest due to its ability to enhance metabolic stability, membrane permeability, and binding affinity.[1] The pyridine ring is a privileged heterocycle, forming the core of numerous bioactive compounds. The convergence of these two structural motifs in 2,2,2-trifluoro-1-pyridin-3-ylethanamine makes it a highly valuable chiral building block for the synthesis of novel therapeutic agents and specialized chemicals.[2]

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2,2,2-trifluoro-1-pyridin-3-ylethanamine dihydrochloride. It is designed for researchers, medicinal chemists, and process development professionals, offering not just procedural steps but also the underlying chemical principles and strategic considerations for a successful synthesis. We will delve into the preparation of key intermediates, the critical transformation to the target amine, and the final salt formation, supported by detailed protocols and mechanistic insights.

Retrosynthetic Analysis and Strategic Overview

The synthesis of the target compound, 2,2,2-trifluoro-1-pyridin-3-ylethanamine dihydrochloride, logically proceeds through the free amine. The most direct and common retrosynthetic disconnection of the C-N bond in the target amine points to the corresponding ketone, 2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-one , as the pivotal intermediate. This ketone serves as an electrophilic precursor for the introduction of the amine functionality. The final step involves the protonation of the two basic nitrogen atoms (the pyridine ring nitrogen and the primary amine) with hydrochloric acid to yield the stable dihydrochloride salt.

Caption: Retrosynthetic pathway for the target molecule.

This strategy hinges on the reliable synthesis of the trifluoromethyl ketone intermediate and its efficient conversion to the amine.

Part 1: Synthesis of the Key Intermediate: 2,2,2-Trifluoro-1-(pyridin-3-yl)ethan-1-one

The preparation of 2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-one (CAS 33284-21-8) is the foundational stage of the synthesis.[3] A prevalent and effective method is the Claisen condensation reaction between a pyridine-3-carboxylate ester and ethyl trifluoroacetate.

Principle of the Reaction

This reaction involves the base-mediated condensation of ethyl nicotinate with ethyl trifluoroacetate. A strong base, such as sodium ethoxide, is required to deprotonate the α-carbon of the ethyl nicotinate, which then acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of ethyl trifluoroacetate. The resulting β-ketoester is then subjected to hydrolysis and decarboxylation under acidic conditions to yield the desired trifluoromethyl ketone.

Caption: Reaction scheme for ketone synthesis.

Detailed Experimental Protocol:

Step 1: Synthesis of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethan-1-one

-

Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous ethanol (200 mL). Carefully add sodium metal (1.2 eq) in small portions to generate sodium ethoxide in situ.

-

Reaction Initiation: Once all the sodium has reacted, add ethyl nicotinate (1.0 eq) to the solution.

-

Addition of Trifluoroacetate: Add ethyl trifluoroacetate (1.1 eq) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

-

Reaction Completion: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Hydrolysis and Decarboxylation: Cool the reaction mixture to room temperature and carefully pour it into a mixture of concentrated sulfuric acid (2.0 eq) and crushed ice. Heat the resulting solution to reflux for 2-3 hours to facilitate hydrolysis and decarboxylation.

-

Work-up: Cool the mixture and neutralize it carefully with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-one as a solid.[4][5]

Part 2: Conversion of Ketone to 2,2,2-trifluoro-1-pyridin-3-ylethanamine

This transformation is the core of the synthesis, converting the carbonyl group into the target primary amine. The most robust and widely used method is a two-step sequence involving the formation of an oxime followed by its reduction. This approach often provides cleaner products and better yields compared to direct reductive amination for this substrate.

Principle of the Reaction

Step 2a: Oxime Formation. The ketone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate or pyridine). The nitrogen of hydroxylamine acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration yields the corresponding ketoxime.

Step 2b: Oxime Reduction. The C=N double bond of the oxime is then reduced to a C-N single bond. Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst is a highly effective method for this reduction. This method is often preferred for its high efficiency and the clean nature of the work-up.

Caption: Oxime formation and reduction workflow.

Detailed Experimental Protocol:

Step 2: Synthesis of 2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-one oxime

-

Reaction Setup: In a round-bottom flask, dissolve 2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-one (1.0 eq) in ethanol (10 volumes).

-

Addition of Reagents: Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) to the solution.

-

Reaction: Stir the mixture at reflux for 2-4 hours. Monitor the reaction by TLC until the starting ketone is consumed.

-

Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime, which can often be used in the next step without further purification.

Step 3: Reduction to 2,2,2-trifluoro-1-pyridin-3-ylethanamine

-

Catalyst and Substrate: To a hydrogenation vessel, add the crude oxime from the previous step (1.0 eq) and dissolve it in methanol (15 volumes). Add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).

-

Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-60 psi) and stir the reaction mixture vigorously at room temperature for 12-24 hours.

-

Monitoring: Monitor the consumption of hydrogen and the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2,2,2-trifluoro-1-pyridin-3-ylethanamine as an oil or solid.

Part 3: Final Salt Formation

To improve stability, handling, and aqueous solubility, the final amine is converted to its dihydrochloride salt. This is a straightforward acid-base reaction.

Detailed Experimental Protocol:

Step 4: Preparation of 2,2,2-trifluoro-1-pyridin-3-ylethanamine dihydrochloride

-

Dissolution: Dissolve the crude amine from Step 3 in a minimal amount of anhydrous diethyl ether or isopropanol.

-

Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in diethyl ether (2.2 eq, typically 2M solution) or bubble anhydrous HCl gas through the solution.

-

Precipitation: The dihydrochloride salt will precipitate as a white or off-white solid.

-

Isolation: Stir the suspension for 30 minutes in the ice bath, then collect the solid by vacuum filtration.

-

Drying: Wash the collected solid with cold diethyl ether and dry it under vacuum to obtain the final product, 2,2,2-trifluoro-1-pyridin-3-ylethanamine dihydrochloride.

Data Summary and Characterization

Proper analytical characterization is crucial to confirm the identity and purity of the synthesized compounds at each stage.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2,2,2-Trifluoro-1-(pyridin-3-yl)ethan-1-one | C₇H₄F₃NO | 175.11 | 33284-21-8[3] |

| 2,2,2-Trifluoro-1-pyridin-3-ylethanamine | C₇H₇F₃N₂ | 176.14 | 912761-24-1 |

| 2,2,2-Trifluoro-1-pyridin-3-ylethanamine Dihydrochloride | C₇H₉Cl₂F₃N₂ | 249.06 | Not readily available |

Typical Characterization Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

-

Elemental Analysis: Determines the percentage composition of C, H, and N, which should match the theoretical values for the pure dihydrochloride salt.

Conclusion

The synthesis of 2,2,2-trifluoro-1-pyridin-3-ylethanamine dihydrochloride is a multi-step process that relies on the successful execution of key chemical transformations. The pathway presented in this guide, proceeding through a trifluoromethyl ketone intermediate followed by oxime formation and reduction, represents a reliable and well-established route. Careful control of reaction conditions, appropriate purification techniques, and thorough analytical characterization are paramount to obtaining the target compound in high yield and purity. This versatile building block continues to be a valuable asset in the development of new chemical entities within the pharmaceutical and agrochemical industries.

References

- Smolecule. (n.d.). 2,2,2-Trifluoro-1-(2-methyl-pyridin-3-YL)-ethanone.

- Sigma-Aldrich. (n.d.). 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine.

- ChemicalBook. (n.d.). (S)-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine synthesis.

- Guiso, M., et al. (2001). Asymmetric synthesis of 1-substituted-1-(pyridin-2-yl)methylamines by diastereoselective reduction of enantiopure N-p-toluenesulfinyl ketimines derived from 2-pyridyl ketones. Tetrahedron: Asymmetry, 12(10), 1463-1468.

- Barberis, C., et al. (2000). Asymmetric synthesis of 1-substituted- 1-(pyridin-2-yl)methylamines by diastereoselective reduction of enantiopure. Tetrahedron Letters, 41(51), 10061-10065.

- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis Routes from 3-Amino-2-chloropyridine.

- Jung, J. C., et al. (2012). United States Patent No. US 8,802,689 B2. Google Patents.

- Ito, S., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 150-159.

- PubChem. (n.d.). 2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-one.

- BLDpharm. (n.d.). 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone.

- J&K Scientific. (n.d.). 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone.

- Xie, H., et al. (2011). Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. Frontiers in Chemistry, 9, 742639.

Sources

- 1. Buy 2,2,2-Trifluoro-1-(2-methyl-pyridin-3-YL)-ethanone [smolecule.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 33284-21-8|2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone|BLD Pharm [bldpharm.com]

- 4. PubChemLite - 2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-one (C7H4F3NO) [pubchemlite.lcsb.uni.lu]

- 5. jk-sci.com [jk-sci.com]

Introduction: The Imperative of Physicochemical Profiling in Modern Drug Discovery

An In-depth Technical Guide to the Physicochemical Characterization of 2,2,2-trifluoro-1-pyridin-3-ylethanamine

In the landscape of contemporary drug discovery, the adage "fail early, fail cheap" has never been more relevant. A significant driver of late-stage clinical attrition is the suboptimal physicochemical properties of drug candidates.[1] These intrinsic molecular characteristics govern a compound's absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its bioavailability, efficacy, and safety profile.[2][3] Therefore, a thorough and early-stage characterization of a molecule's physicochemical properties is not merely a data-gathering exercise; it is a foundational pillar of rational drug design and risk mitigation.[4]

This guide provides a comprehensive framework for the physicochemical characterization of 2,2,2-trifluoro-1-pyridin-3-ylethanamine, a molecule of interest featuring a basic pyridinyl heterocycle, a primary amine, and a lipophilic trifluoromethyl group. This combination of functional groups suggests a complex interplay of properties that must be precisely quantified. We will move beyond rote protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to data generation. The methodologies detailed herein represent industry-standard practices designed to yield high-quality, decision-enabling data for researchers, medicinal chemists, and drug development professionals.

Compound Profile: 2,2,2-trifluoro-1-pyridin-3-ylethanamine

A clear understanding of the molecule's basic identity is the starting point for any in-depth analysis.

| Property | Value | Source |

| Molecular Formula | C₇H₇F₃N₂ | |

| Molecular Weight | 176.14 g/mol | |

| CAS Number | 912761-24-1 (free base) | |

| CAS Number | 1138011-22-9 (hydrochloride salt) | [5] |

| Canonical SMILES | NC(C(F)(F)F)C1=CN=CC=C1 | |

| Physical Form | Solid / Powder | [5] |

| InChI Key | ROWMBYANNAKARY-UHFFFAOYSA-N |

Part 1: Ionization Constant (pKa) - The Charge State Gatekeeper

Theoretical Imperative: The ionization constant, or pKa, is arguably the most critical physicochemical parameter for 2,2,2-trifluoro-1-pyridin-3-ylethanamine. This molecule possesses two basic centers: the pyridine nitrogen and the primary amine. The pKa dictates the degree of ionization at any given pH, which profoundly influences solubility, membrane permeability, and target binding.[6] For instance, the ionized (charged) form will exhibit higher aqueous solubility, while the neutral (uncharged) form will more readily cross lipid membranes.[4] Accurately determining the pKa values is essential for interpreting all subsequent in vitro and in vivo data.

Chosen Methodology: Potentiometric Titration

Rationale: Potentiometric titration is the gold standard for pKa determination due to its high precision and direct measurement principle.[7][8] The method involves monitoring pH changes in a solution of the compound upon the stepwise addition of a titrant (an acid or a base). The resulting titration curve provides an inflection point that directly corresponds to the pKa.[7][9] This approach is robust and less susceptible to interferences from chromophores that can affect spectrophotometric methods.[8]

Experimental Protocol: Potentiometric pKa Determination

-

System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at a controlled temperature (25°C).

-

Sample Preparation: Accurately weigh approximately 1-3 mg of 2,2,2-trifluoro-1-pyridin-3-ylethanamine and dissolve it in a known volume (e.g., 10 mL) of a suitable solvent with a constant ionic strength, such as 0.15 M KCl in deionized water. The presence of an electrolyte minimizes fluctuations in the activity coefficient.

-

Initial pH Adjustment: Lower the initial pH of the sample solution to ~pH 2 by adding a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) to ensure complete protonation of all basic sites.

-

Titration: Begin the titration by adding small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH) using an automated burette.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration until the pH reaches ~12 to ensure full deprotonation.

-

Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at the half-equivalence point.[7][9] Specialized software is typically used to calculate the first derivative of the curve to pinpoint the equivalence point(s) precisely.

Visualization: pKa Determination Workflow

Caption: Workflow for pKa determination via potentiometric titration.

Part 2: Lipophilicity (logP & logD) - The Membrane Partitioning Predictor

Theoretical Imperative: Lipophilicity, the affinity of a molecule for a lipid-like (non-polar) environment, is a critical determinant of its ADME properties.[6] It influences membrane permeability, plasma protein binding, volume of distribution, and potential for off-target toxicities.[2] The partition coefficient (logP) measures the lipophilicity of the neutral species, while the distribution coefficient (logD) measures it at a specific pH, accounting for both neutral and ionized forms. For an ionizable compound like ours, measuring logD at a physiological pH (e.g., 7.4) is paramount.

Chosen Methodology: Shake-Flask Method

Rationale: The shake-flask method is the universally recognized "gold standard" for logP/logD determination.[10] It involves directly measuring the equilibrium partitioning of a compound between two immiscible phases, typically n-octanol and an aqueous buffer.[11] Its direct measurement principle provides high accuracy and is considered the benchmark against which other, higher-throughput methods are validated.[7]

Experimental Protocol: Shake-Flask logD₇.₄ Determination

-

Phase Preparation: Prepare a phosphate buffer solution at pH 7.4. Pre-saturate the n-octanol by shaking it with the buffer and pre-saturate the buffer by shaking it with n-octanol. Allow the phases to separate completely for at least 24 hours. This step is critical to prevent volume changes during the experiment.[12]

-

Compound Addition: Prepare a stock solution of 2,2,2-trifluoro-1-pyridin-3-ylethanamine in the pre-saturated aqueous buffer.

-

Partitioning: In a separation funnel or vial, combine a known volume of the pre-saturated n-octanol with a known volume of the compound-containing pre-saturated buffer (e.g., a 1:1 ratio).

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to facilitate partitioning. Subsequently, allow the mixture to stand undisturbed or centrifuge it to ensure complete separation of the two phases.[11]

-

Concentration Analysis: Carefully withdraw an aliquot from the aqueous phase. Determine the concentration of the compound in this aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS.[12]

-

Calculation:

-

The initial concentration in the aqueous phase (Cᵢ) is known.

-

The final equilibrium concentration in the aqueous phase (Cₐ) is measured.

-

The final equilibrium concentration in the octanol phase (Cₒ) can be calculated by mass balance: Cₒ = (Cᵢ - Cₐ) * (Vₐ / Vₒ), where Vₐ and Vₒ are the volumes of the aqueous and octanol phases, respectively.

-

The logD₇.₄ is calculated as: logD₇.₄ = log₁₀(Cₒ / Cₐ).[11]

-

// Node Definitions start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; saturate [label="Pre-saturate Solvents\n(Octanol with Buffer, Buffer with Octanol)", fillcolor="#FBBC05", fontcolor="#202124"]; prepare [label="Prepare Compound Stock\nin Saturated Buffer (pH 7.4)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mix [label="Mix Octanol and Aqueous Stock\n(e.g., 1:1 ratio)", fillcolor="#34A853", fontcolor="#FFFFFF"]; equilibrate [label="Shake to Equilibrate,\nthen Separate Phases", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analyze [label="Analyze Aqueous Phase Conc.\n(C_aq) via HPLC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; calculate [label="Calculate Octanol Conc. (C_oct)\n& logD = log(C_oct / C_aq)", fillcolor="#FBBC05", fontcolor="#202124"]; result [label="Determine logD at pH 7.4", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> saturate; saturate -> prepare; prepare -> mix; mix -> equilibrate; equilibrate -> analyze; analyze -> calculate; calculate -> result; }

Caption: Workflow for thermodynamic solubility determination.

Conclusion: A Synthesis of Properties for Predictive Science

The physicochemical properties of pKa, lipophilicity, and solubility are not independent variables; they are deeply interconnected. The pKa defines the charge state, which in turn dictates the pH-dependent solubility and the observed lipophilicity (logD). By accurately measuring these three core parameters for 2,2,2-trifluoro-1-pyridin-3-ylethanamine, researchers can build a robust, data-driven model to predict its behavior in complex biological systems. This foundational knowledge is indispensable for guiding lead optimization, designing appropriate formulation strategies, and ultimately increasing the probability of success for this promising chemical entity.

References

- Title: Importance of Physicochemical Properties In Drug Discovery Source: ResearchGate URL

- Title: Development of Methods for the Determination of pKa Values - PMC Source: National Institutes of Health URL

- Title: The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space Source: PubMed URL

- Title: Physicochemical properties | Medicinal Chemistry Class Notes Source: Fiveable URL

- Title: Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery Source: LinkedIn URL

- Title: Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited Source: ACS Publications URL

- Title: Determination of aqueous solubility by heating and equilibration: A technical note Source: National Institutes of Health URL

- Title: Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic Source: Sygnature Discovery URL

- Title: Experiment # 11: Spectroscopic determination of indicator pKa Source: University of Louisiana Monroe URL

- Title: Physicochemical Property Study Source: WuXi AppTec DMPK URL

- Title: Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies Source: American Pharmaceutical Review URL

- Title: Experimental Determination of Octanol−Water Partition Coefficients of Selected Natural Toxins Source: Agroscope URL

- Title: APPENDIX A: MEASUREMENT OF ACIDITY (pKA)

- Title: CAS 503173-14-6: 2,2,2-Trifluoro-1-(pyridin-2-yl)

- Title: CAS#:1213467-19-6 | (R)-2,2,2-Trifluoro-1-(3-fluoropyridin-2-yl)

- Title: Octanol-water partition coefficient measurements for the SAMPL6 Blind Prediction Challenge Source: bioRxiv URL

- Title: Aqueous Solubility Assay Source: Enamine URL

- Title: How to calculate pKa Source: BYJU'S URL

- Title: Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System Source: Agilent URL

- Title: Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins | Request PDF Source: ResearchGate URL

- Title: Experimental Determination of the Octanol-Water Partition Coefficient for Acetophenone and Atrazine Source: University of South Florida URL

- Title: 2,2,2-Trifluoro-1-(pyridin-3-yl)

- Title: 2,2,2-Trifluoro-1-(3-pyridyl)

- Title: 2,2,2-trifluoro-1-pyridin-2-yl-ethylamine Source: Echemi URL

- Title: Aqueous Solubility Assays Source: Creative Bioarray URL

Sources

- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. 2,2,2-Trifluoro-1-(3-pyridyl)ethylamine hydrochloride, 95%, Thermo Scientific Chemicals 1 g [thermofisher.com]

- 6. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. byjus.com [byjus.com]

- 10. biorxiv.org [biorxiv.org]

- 11. rc.usf.edu [rc.usf.edu]

- 12. agilent.com [agilent.com]

Taselisib (GDC-0032): A Technical Guide to a Dual-Action PI3K Inhibitor

This guide provides an in-depth technical overview of Taselisib (GDC-0032), a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway. Developed for researchers, scientists, and drug development professionals, this document synthesizes preclinical and clinical findings to offer a comprehensive understanding of Taselisib's mechanism of action, experimental validation, and clinical implications.

Introduction: Targeting a Critical Oncogenic Pathway

The PI3K/Akt/mTOR signaling cascade is one of the most frequently dysregulated pathways in human cancers, playing a pivotal role in tumor cell growth, survival, and proliferation.[1][2][3][4][5] Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are common across a variety of solid tumors, making it a prime therapeutic target.[1][2][4][6][7] Taselisib (CAS number 1282512-48-4, though sometimes erroneously associated with 1159825-86-1) emerged as a second-generation, orally bioavailable small molecule designed to selectively inhibit class I PI3K isoforms, with a particular potency against the alpha isoform (PI3Kα).[3][8][9]

Taselisib distinguishes itself from other PI3K inhibitors by being a beta-isoform-sparing inhibitor, targeting PI3Kα, PI3Kδ, and PI3Kγ, with significantly less activity against PI3Kβ.[8][10] This selectivity was intended to create a more favorable therapeutic window, potentially reducing some of the toxicities associated with pan-PI3K inhibition.[3]

A Unique Dual Mechanism of Action

Standard PI3K inhibitors function by blocking the kinase activity of the enzyme. Taselisib, however, exhibits a novel, dual mechanism of action, particularly in cancer cells harboring PIK3CA mutations.[1][2]

-

Kinase Inhibition : Taselisib competitively binds to the ATP-binding pocket of the PI3K catalytic subunit, effectively blocking its ability to phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[11] This action prevents the recruitment and activation of downstream effectors like AKT and mTOR, thereby inhibiting tumor cell proliferation and promoting apoptosis.[3][11]

-

Degradation of Mutant p110α : Uniquely, Taselisib induces the ubiquitin-mediated, proteasome-dependent degradation of the mutant p110α protein.[1][2] This effect is specific to the mutant form of the protein, with minimal impact on wildtype p110α levels.[1][2] This dual action of both inhibiting the kinase and reducing the total amount of the oncogenic protein leads to a more sustained and profound suppression of the PI3K pathway, which may contribute to its enhanced potency in PIK3CA-mutant cancers.[1][2]

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the points of intervention by Taselisib.

Caption: PI3K/Akt/mTOR pathway and Taselisib's dual inhibitory mechanism.

Quantitative Profile and In Vitro Activity

Taselisib has demonstrated potent and selective activity against Class I PI3K isoforms. Its inhibitory constants (Ki) highlight its preference for PI3Kα, δ, and γ over the β isoform.

| Isoform | Ki (nM) |

| PI3Kα | 0.29 |

| PI3Kβ | >10-fold selective over α |

| PI3Kδ | 0.12 |

| PI3Kγ | 0.97 |

| Data sourced from Selleck Chemicals.[8] |

In cell-based assays, Taselisib shows increased activity against cancer cell lines with PIK3CA mutations or HER2 amplification.[8] For example, it inhibits the proliferation of MCF7-neo/HER2 cells with an IC50 of 2.5 nM.[8]

Experimental Protocols

To assess the efficacy and mechanism of Taselisib in a laboratory setting, several key experiments are typically performed.

In Vitro Kinase Activity Assay

This assay quantifies the direct inhibitory effect of Taselisib on PI3K enzymatic activity.

Principle: A common method is a fluorescence polarization assay that measures the production of PIP3. As Taselisib inhibits PI3K, less PIP3 is produced, leading to less displacement of a fluorescently labeled PIP3 probe from a detector protein, resulting in a higher fluorescence polarization signal.[8]

Step-by-Step Protocol:

-

Prepare a reaction buffer containing the purified PI3K isoform of interest.

-

Add serial dilutions of Taselisib or a vehicle control (e.g., DMSO).

-

Initiate the kinase reaction by adding ATP and the substrate, PIP2.

-

Incubate the reaction for a set time (e.g., 30 minutes) at room temperature.[8]

-

Terminate the reaction by adding EDTA.[8]

-

Add a fluorescently labeled PIP3 probe (e.g., TAMRA-PIP3) and a detector protein (e.g., GRP-1).[8]

-

Measure fluorescence polarization using a suitable plate reader.

-

Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.[8]

Caption: Workflow for an in vitro PI3K kinase assay.

Western Blotting for Pathway Modulation

This technique is crucial for confirming that Taselisib inhibits the PI3K pathway within cancer cells.

Principle: Western blotting detects changes in the phosphorylation status of key downstream proteins, such as Akt and S6 ribosomal protein, which are indicators of pathway activity.

Step-by-Step Protocol:

-

Culture PIK3CA-mutant cancer cells (e.g., MCF7, Cal-33) to approximately 80% confluency.[6][12]

-

Treat cells with varying concentrations of Taselisib for a specified duration (e.g., 4 or 24 hours).[12]

-

Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Separate protein lysates via SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Probe the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6, and a loading control (e.g., β-actin).

-

Incubate with appropriate secondary antibodies conjugated to HRP or a fluorescent dye.

-

Visualize bands and quantify changes in protein phosphorylation relative to the vehicle-treated control. A decrease in the phospho-protein/total protein ratio indicates pathway inhibition.[6][13]

Preclinical and Clinical Development

In Vivo Efficacy

In xenograft models using PIK3CA-mutated cancer cells, Taselisib has demonstrated significant antitumor activity, leading to tumor growth inhibition and even regression.[1][13] For instance, in a uterine serous carcinoma model, Taselisib treatment resulted in a dramatically slower rate of tumor growth and a significant improvement in overall survival.[13]

Clinical Trials and Outcome

Taselisib advanced to Phase III clinical trials, most notably the SANDPIPER study.[7][10][14] This trial evaluated Taselisib in combination with fulvestrant for patients with ER-positive, HER2-negative, PIK3CA-mutant advanced breast cancer.[7][10]

The study showed a modest improvement in progression-free survival (PFS) for the Taselisib arm (7.4 months) compared to the placebo arm (5.4 months).[7] However, this benefit was accompanied by significant toxicity, with serious adverse events observed in 32% of patients receiving Taselisib compared to 8.9% in the placebo group.[7] Common adverse events included diarrhea, hyperglycemia, and rash.[7][11]

Due to the modest efficacy and challenging safety profile, Roche (Genentech) discontinued the further development of Taselisib for this indication in 2018.[9][15]

Conclusion and Future Perspectives

Taselisib represents a significant effort in targeting the PI3K pathway with a novel, dual-action inhibitor. Its ability to not only block kinase activity but also promote the degradation of the mutant p110α protein provided a strong preclinical rationale.[1][2] However, its clinical development highlights a critical challenge in cancer therapeutics: balancing efficacy with toxicity. The narrow therapeutic index observed in the SANDPIPER trial ultimately limited its clinical utility.[7][16]

Despite its discontinuation for breast cancer, the study of Taselisib has provided invaluable insights into the biology of the PI3K pathway and the complexities of targeting it. The lessons learned from its development continue to inform the design of next-generation PI3K inhibitors with improved selectivity and better tolerability. Furthermore, exploratory research into low-dose applications for non-oncological conditions, such as overgrowth syndromes, suggests that the story of this compound may not be entirely over.[9]

References

- Taselisib for Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power.

- Taselisib (GDC 0032) | PI3K inhibitor | CAS 1282512-48-4 - Selleck Chemicals.

- Abstract S6-04: The PI3K inhibitor, taselisib, has enhanced potency in PIK3CA mutant models through a unique mechanism of action - AACR Journals. (2017-02-15).

- Abstract 146: The PI3K inhibitor, taselisib, has a unique mechanism of action that leads to enhanced potency in PIK3CA mutant models - AACR Journals. (2017-07-01).

- Taselisib - Grokipedia.

- The PI3K inhibitor taselisib overcomes letrozole resistance in a breast cancer model expressing aromatase - PMC - NIH.

- Taselisib, a selective inhibitor of PIK3CA, is highly effective on PIK3CA-mutated and HER2/neu amplified uterine serous carcinoma in vitro and in vivo - PubMed Central.

- SANDPIPER: Phase III study of the PI3-kinase (PI3K) inhibitor taselisib (GDC-0032) plus fulvestrant in patients (pts) with estrogen receptor (ER)-positive, HER2-negative locally advanced or metastatic breast cancer (BC) enriched for pts with PIK3CA mutant tumors. - ASCO Publications.

- Phase I Dose Escalation Study of Taselisib (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors - PubMed Central.

- Only Modest Benefit Seen With Taselisib in PIK3CA-Mutant Breast Cancer | OncLive. (2018-06-02).

- Definition of taselisib - NCI Drug Dictionary - National Cancer Institute.

- Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer - PMC - PubMed Central.

- A Study of Taselisib + Fulvestrant Versus Placebo + Fulvestrant in Participants With Advanced or Metastatic Breast Cancer Who Have Disease Recurrence or Progression During or After Aromatase Inhibitor Therapy (SANDPIPER) | ClinicalTrials.gov.

- Taselisib (GDC-0032), a Potent β-Sparing Small Molecule Inhibitor of PI3K, Radiosensitizes Head and Neck Squamous Carcinomas Containing Activating PIK3CA Alterations - AACR Journals.

- Taselisib - Wikipedia.

- Phosphatidylinositol 3-kinase (PI3Kα)/AKT axis blockade with taselisib or ipatasertib enhances the efficacy of anti-microtubule drugs in human breast cancer cells - NIH.

- Phase I Basket Study of Taselisib, an Isoform-Selective PI3K Inhibitor, in Patients with PIK3CA-Mutant Cancers - AACR Journals.

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Facebook [cancer.gov]

- 4. Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphatidylinositol 3-kinase (PI3Kα)/AKT axis blockade with taselisib or ipatasertib enhances the efficacy of anti-microtubule drugs in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The PI3K inhibitor taselisib overcomes letrozole resistance in a breast cancer model expressing aromatase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. onclive.com [onclive.com]

- 8. selleckchem.com [selleckchem.com]

- 9. grokipedia.com [grokipedia.com]

- 10. ascopubs.org [ascopubs.org]

- 11. Phase I Dose Escalation Study of Taselisib (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Taselisib, a selective inhibitor of PIK3CA, is highly effective on PIK3CA-mutated and HER2/neu amplified uterine serous carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. Taselisib - Wikipedia [en.wikipedia.org]

- 16. aacrjournals.org [aacrjournals.org]

A Technical Guide to the Predicted Spectroscopic Profile of 2,2,2-trifluoro-1-pyridin-3-ylethanamine

Foreword: Navigating the Uncharted Spectroscopic Landscape

In the realm of drug discovery and materials science, the synthesis of novel compounds often outpaces the public deposition of their full analytical characterization. This is the current landscape for 2,2,2-trifluoro-1-pyridin-3-ylethanamine, a molecule of interest due to its trifluoromethyl and pyridinyl moieties—pharmacophores known to modulate metabolic stability and receptor binding affinity. While commercial suppliers list this compound (CAS 912761-24-1), a thorough review of scientific literature and spectral databases reveals a conspicuous absence of published experimental spectroscopic data.[1]

This guide, therefore, ventures into a predictive domain, grounded in the fundamental principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. By dissecting the molecule's structure and drawing parallels with well-characterized analogous compounds, we will construct a robust, theoretical spectroscopic profile. This document is intended to serve as a benchmark for researchers synthesizing or working with this compound, providing a scientifically-grounded expectation of the spectral data and a practical framework for its acquisition and interpretation.

Molecular Structure and Its Spectroscopic Implications

The structure of 2,2,2-trifluoro-1-pyridin-3-ylethanamine is foundational to understanding its spectral behavior. The molecule features a chiral center at the carbon bonded to the pyridine ring, the amine group, the trifluoromethyl group, and a hydrogen atom. The pyridine ring provides a distinct aromatic system, while the trifluoroethylamino group introduces characteristic signals and fragmentation patterns.

Figure 1: Molecular structure of 2,2,2-trifluoro-1-pyridin-3-ylethanamine, highlighting the chiral center (C*).

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy will be the most powerful tool for the structural elucidation of this molecule. Below are the predicted spectra for ¹H, ¹³C, and ¹⁹F NMR.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the asymmetry introduced by the chiral center. The pyridine protons will likely appear as distinct multiplets. The methine (CH) and amine (NH₂) protons will also provide key structural information.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.5-8.7 | Multiplet | 2H | H-2, H-6 (Pyridine) | Protons adjacent to the nitrogen in the pyridine ring are deshielded and appear at a high chemical shift. |

| ~7.8-8.0 | Multiplet | 1H | H-4 (Pyridine) | The proton at the 4-position of the pyridine ring. |

| ~7.3-7.5 | Multiplet | 1H | H-5 (Pyridine) | The proton at the 5-position of the pyridine ring. |

| ~4.5-4.7 | Quartet (q) | 1H | CH-NH₂ | The methine proton is coupled to the three fluorine atoms of the CF₃ group, resulting in a quartet. |

| ~2.0-3.0 | Broad Singlet | 2H | NH₂ | Amine protons often appear as a broad signal and their chemical shift can be concentration and solvent dependent. |

¹³C NMR Spectroscopy

The carbon NMR will complement the proton NMR data, with the trifluoromethyl group having a significant effect on the adjacent carbon.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~148-152 | C-2, C-6 (Pyridine) | Carbons adjacent to the nitrogen in the pyridine ring. |

| ~135-138 | C-4 (Pyridine) | Aromatic carbon in the pyridine ring. |

| ~123-126 | C-5 (Pyridine) | Aromatic carbon in the pyridine ring. |

| ~130-135 | C-3 (Pyridine) | The carbon of the pyridine ring attached to the side chain. |

| ~122-126 (quartet) | CF₃ | The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. |

| ~55-60 (quartet) | CH-NH₂ | The chiral carbon will also show coupling to the fluorine atoms, though with a smaller coupling constant than the CF₃ carbon. |

¹⁹F NMR Spectroscopy

The fluorine NMR is expected to show a single signal for the three equivalent fluorine atoms of the CF₃ group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ -70 to -80 | Doublet | CF₃ | The three fluorine atoms are chemically equivalent and will couple with the adjacent methine proton, resulting in a doublet. |

Protocol for NMR Data Acquisition

Figure 2: Workflow for NMR data acquisition and processing.

Predicted Mass Spectrometry (MS)

Mass spectrometry will be crucial for confirming the molecular weight and providing information about the molecule's fragmentation pattern. The predicted monoisotopic mass of 2,2,2-trifluoro-1-pyridin-3-ylethanamine (C₇H₇F₃N₂) is 176.06 g/mol .

Electrospray Ionization (ESI-MS)

In positive ion mode ESI-MS, the compound is expected to be readily protonated, primarily at the pyridine nitrogen or the amine nitrogen.

| Predicted m/z | Ion Species |

| 177.0634 | [M+H]⁺ |

| 199.0453 | [M+Na]⁺ |

Predicted data from PubChem.[1]

Predicted Fragmentation Pattern

Under collision-induced dissociation (CID), the [M+H]⁺ ion is expected to undergo characteristic fragmentation. The most likely fragmentation pathway involves the cleavage of the C-C bond between the chiral carbon and the trifluoromethyl group, or the loss of the amine group.

Figure 3: Predicted ESI-MS/MS fragmentation pathway for [M+H]⁺.

Protocol for Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

-

Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Full Scan MS: Acquire a full scan mass spectrum in positive ion mode over a mass range of m/z 50-500 to identify the [M+H]⁺ ion.

-

MS/MS Analysis: Select the [M+H]⁺ ion (m/z 177.1) for fragmentation and acquire the product ion spectrum using a suitable collision energy.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy will help identify the key functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3300-3500 | N-H stretch | Primary Amine (-NH₂) | A characteristic broad absorption for the amine group. |

| 3000-3100 | C-H stretch | Aromatic (Pyridine) | Stretching vibrations of the C-H bonds on the pyridine ring. |

| 2850-2950 | C-H stretch | Aliphatic (CH) | Stretching vibration of the methine C-H bond. |

| 1550-1620 | C=C and C=N stretch | Aromatic Ring (Pyridine) | Ring stretching vibrations characteristic of pyridine and its derivatives.[2] |

| 1100-1300 | C-F stretch | Trifluoromethyl (-CF₃) | A strong, characteristic absorption for the C-F bonds. This is often a complex and intense region of the spectrum.[3] |

| 1000-1100 | C-N stretch | Amine | Stretching vibration of the carbon-nitrogen bond. |

Protocol for ATR-IR Data Acquisition

-

Instrument Preparation: Ensure the attenuated total reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and acquiring a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: Perform an ATR correction and baseline correction on the acquired spectrum.

Conclusion: A Predictive Framework for Future Research

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of 2,2,2-trifluoro-1-pyridin-3-ylethanamine. The presented data for ¹H, ¹³C, ¹⁹F NMR, mass spectrometry, and IR spectroscopy are based on established chemical principles and comparisons with analogous structures. The detailed experimental protocols offer a clear path for researchers to obtain and verify this data. As this compound continues to be explored in various scientific domains, it is our hope that this document will serve as a valuable initial reference, accelerating the pace of discovery and enabling robust characterization of this promising molecule.

References

-

Crystal structure and Hirshfeld surface analysis of 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one. National Center for Biotechnology Information. [Link]

-

2,2,2-trifluoro-1-(pyridin-3-yl)ethanamine. PubChem. [Link]

-

Ethanamine, 2,2,2-trifluoro-. PubChem. [Link]

-

2,2,2-Trifluoroethylamine. NIST WebBook. [Link]

-

Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. ResearchGate. [Link]

-

Ethanol, 2,2,2-trifluoro-. NIST WebBook. [Link]

-

Pyridine. NIST WebBook. [Link]

Sources

An In-depth Technical Guide to the Solubility of 2,2,2-trifluoro-1-pyridin-3-ylethanamine dihydrochloride in Organic Solvents

Foreword: Navigating the Solubility Landscape of a Novel Pharmaceutical Candidate

In the realm of drug development, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of successful formulation.[1][2] This guide provides a comprehensive framework for characterizing the solubility of 2,2,2-trifluoro-1-pyridin-3-ylethanamine dihydrochloride, a compound of interest for its potential therapeutic applications. As a dihydrochloride salt, its solubility behavior in organic solvents is governed by a complex interplay of factors, including the high lattice energy of the salt, the solvation energies of the cation and anion, and the physicochemical properties of the solvent itself. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for a thorough solubility assessment.

Theoretical Framework: Deconstructing the Solubility of an Amine Salt

The solubility of 2,2,2-trifluoro-1-pyridin-3-ylethanamine dihydrochloride in any given organic solvent is a result of the thermodynamic equilibrium between the solid state and the solvated ions. As a salt, it first needs to overcome its crystal lattice energy before the individual ions can be solvated by the solvent molecules. The presence of the trifluoromethyl group increases the lipophilicity of the molecule, while the pyridinium and ammonium moieties, being charged, favor polar environments.[3]

Several key factors will dictate the solubility of this compound:

-

Solvent Polarity and Dielectric Constant: Highly polar solvents are generally more effective at solvating charged species by stabilizing the separated ions. However, the organic nature of the parent molecule suggests that a degree of non-polar character in the solvent might also be beneficial for solubilizing the trifluoroethyl-pyridinium cation.

-

Hydrogen Bonding Capability: The presence of two hydrochloride ions and the amine group suggests that solvents capable of acting as hydrogen bond donors or acceptors will play a significant role in the solvation process. Protic solvents like alcohols may be particularly effective.

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[4] However, the extent of this effect is compound and solvent-specific and must be determined empirically.

Experimental Determination of Solubility: A Validated Approach

The following protocol outlines a robust "shake-flask" method for determining the equilibrium solubility of 2,2,2-trifluoro-1-pyridin-3-ylethanamine dihydrochloride.[5] This method is considered the gold standard for thermodynamic solubility measurements.

Materials and Equipment

-

2,2,2-trifluoro-1-pyridin-3-ylethanamine dihydrochloride (API)

-

Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, tetrahydrofuran, dichloromethane)

-

Scintillation vials or HPLC vials with caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of the API to a series of vials, each containing a known volume of a different organic solvent. The key is to ensure that a solid phase remains after equilibration, indicating saturation.[2]

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. It is crucial to establish the time to equilibrium by taking measurements at various time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.[5]

-

-

Sample Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Centrifuge the vials to further separate the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. Pre-rinsing the filter with the saturated solution can minimize adsorption of the solute onto the filter.[2]

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of the API in a suitable solvent (e.g., the mobile phase of the HPLC method).

-

Dilute the filtered supernatant with a known volume of the same solvent to bring the concentration within the linear range of the calibration curve.

-

Analyze the diluted samples and calibration standards by HPLC. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point for such compounds.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the API in the diluted samples from the calibration curve and back-calculate the solubility in the original organic solvent, accounting for the dilution factor.

-

Experimental Workflow Diagram

Caption: Workflow for Equilibrium Solubility Determination.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table to facilitate comparison between different organic solvents.

| Organic Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) at 25 °C |

| Methanol | 32.7 | Experimental Value |

| Ethanol | 24.5 | Experimental Value |

| Isopropanol | 19.9 | Experimental Value |

| Acetonitrile | 37.5 | Experimental Value |

| Acetone | 20.7 | Experimental Value |

| Tetrahydrofuran | 7.6 | Experimental Value |

| Dichloromethane | 9.1 | Experimental Value |

Interpretation of Expected Results:

Given the dihydrochloride salt nature of the API, it is anticipated that the solubility will be highest in polar protic solvents such as methanol and ethanol, which can effectively solvate both the cation and the chloride anions through hydrogen bonding and dipole-dipole interactions. Polar aprotic solvents like acetonitrile and acetone may also show moderate solvating capacity. In contrast, non-polar solvents are expected to exhibit very low solubility for this salt.

Conclusion and Future Directions

This guide provides a comprehensive methodology for the systematic evaluation of the solubility of 2,2,2-trifluoro-1-pyridin-3-ylethanamine dihydrochloride in a range of organic solvents. Accurate solubility data is paramount for informed decisions in downstream processes such as formulation development, crystallization studies, and the design of purification strategies.[6] Further studies could investigate the effect of temperature on solubility to construct solubility curves and explore the use of co-solvent systems to enhance solubility.

References

-

American Chemical Society. (n.d.). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. ACS Publications. Retrieved from [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

-

Perinelli, D. R., et al. (2022). Predicting drug solubility in organic solvents mixtures. Unipd. Retrieved from [Link]

-

World Health Organization. (2015). Annex 4: Guidance on the design and conduct of equilibrium solubility studies of active pharmaceutical ingredients for the purpose of classification within the Biopharmaceutics Classification System. WHO. Retrieved from [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from [Link]

-

Abraham, M. H., & Acree, W. E. (2011). Prediction of solubility of drugs and other compounds in organic solvents. Retrieved from [Link]

-

Hughes, C. E., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. Retrieved from [Link]

-

Vandavasi, V. K., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. Retrieved from [Link]

-

Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. Retrieved from [Link]

Sources

- 1. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 2. scispace.com [scispace.com]

- 3. CAS 503173-14-6: 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine [cymitquimica.com]

- 4. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. who.int [who.int]

- 6. research.unipd.it [research.unipd.it]

An In-depth Technical Guide to the Stability of 2,2,2-Trifluoro-1-pyridin-3-ylethanamine Under Acidic Conditions

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive framework for evaluating the stability of 2,2,2-trifluoro-1-pyridin-3-ylethanamine under acidic conditions. This molecule possesses structural motifs—a pyridine ring and a trifluoroethyl amine side chain—common in modern pharmaceutical candidates, making an understanding of its stability profile critical for drug development.[1][2] This document outlines the theoretical principles governing its potential degradation, provides a detailed experimental protocol for forced degradation studies, and discusses the interpretation of results and their implications for formulation, storage, and regulatory filings. The methodologies described herein are designed to establish a scientifically sound, self-validating system for assessing chemical stability, in line with regulatory expectations for demonstrating method specificity and understanding degradation pathways.[3][4]

Physicochemical Properties and Key Structural Features

2,2,2-trifluoro-1-pyridin-3-ylethanamine (Molecular Formula: C₇H₇F₃N₂, Molecular Weight: 176.14 g/mol ) is characterized by three key functional regions that dictate its chemical behavior, particularly in an acidic environment.[5]

-

Pyridine Ring: A basic heterocyclic aromatic ring. The lone pair of electrons on the nitrogen atom makes it a primary site for protonation in acidic media, forming a pyridinium cation.[6][7] This protonation significantly alters the electron density of the aromatic system, rendering it more electron-deficient and generally less susceptible to further electrophilic attack.[8]

-

Primary Amine (-NH₂): A basic and nucleophilic group attached to the chiral center. Its reactivity is influenced by the adjacent trifluoromethyl group and the pyridinium ring.

-

Trifluoromethyl Group (-CF₃): A strongly electron-withdrawing group due to the high electronegativity of fluorine atoms. The carbon-fluorine bond is exceptionally strong, conferring a high degree of chemical stability to this moiety. While hydrolysis of a CF₃ group to a carboxylic acid is known, it typically requires extremely harsh conditions (e.g., fuming sulfuric acid) and is not anticipated to be a primary degradation route under standard pharmaceutical stress testing conditions.[9][10]

Theoretical Stability Assessment and Potential Degradation Pathways

Under acidic conditions, the most immediate and thermodynamically favorable reaction is the protonation of the pyridine nitrogen, as it is the most basic site on the molecule. This event is the gateway to any subsequent degradation.

Primary Hypothesis: The molecule is expected to exhibit considerable stability in mild to moderate acidic conditions. The formation of the pyridinium salt is a reversible acid-base reaction and does not in itself constitute degradation. The inherent strength of the C-F bonds and the general stability of the protonated pyridine ring suggest a robust molecular scaffold.

Potential, Less Likely Degradation Pathways:

-

Hydrolysis of the Trifluoromethyl Group: Although unlikely, under forcing conditions (high temperature and high acid concentration), the CF₃ group could theoretically undergo slow hydrolysis to a carboxylic acid. This would represent a significant transformation of the molecule.[9]

-

Side-Chain Elimination or Rearrangement: The protonated pyridinium ring acts as a strong electron-withdrawing group, which could potentially influence the stability of the adjacent C-C and C-N bonds of the ethanamine side chain, although this is speculative without experimental data.

The following diagram illustrates the primary equilibrium and potential (though less probable) degradation routes.

Caption: Potential acid-catalyzed pathways.

Experimental Design for Forced Degradation Studies

Forced degradation, or stress testing, is fundamental to understanding degradation pathways and developing stability-indicating analytical methods.[11][12][13] The goal is to induce a target degradation of 5-20% to ensure that potential degradants are generated at detectable levels without completely destroying the parent molecule.[3]

Materials and Reagents

-

2,2,2-trifluoro-1-pyridin-3-ylethanamine reference standard

-

Hydrochloric acid (HCl), ACS grade

-

Sodium hydroxide (NaOH), ACS grade

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, HPLC/Type I grade

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) detector

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system (e.g., Q-TOF or Orbitrap) for peak identification

-

Forced-convection stability oven or water bath

-

Calibrated pH meter

-

Analytical balance

-

Class A volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the comprehensive workflow for conducting the forced degradation study.

Caption: Forced degradation experimental workflow.

Step-by-Step Protocol

-

Stock Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., 50:50 acetonitrile/water) to create a stock solution of approximately 1 mg/mL.

-

Sample Preparation: For each stress condition, transfer a known volume of the stock solution into a labeled reaction vial (e.g., amber HPLC vial).

-

Stress Application: Add the acidic stressor to the vials. A parallel set of control samples (time-zero, no acid, and heated controls without acid) must be prepared.

-

Incubation: Place the vials in a calibrated oven or water bath set to the desired temperature for the specified duration.

-

Quenching: After the incubation period, immediately cool the samples to room temperature. Carefully neutralize the acid with an equivalent amount of base (e.g., NaOH) to halt further degradation. Dilute the samples to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

-

Analysis: Analyze all control and stressed samples by the validated stability-indicating HPLC method.

Recommended Stress Conditions

| Condition ID | Stressor | Concentration | Temperature | Duration | Rationale |

| AD-01 | HCl | 0.1 M | 60 °C | 24, 48, 72 hours | Mild condition to probe initial susceptibility. |

| AD-02 | HCl | 0.1 M | 80 °C | 12, 24, 48 hours | Increased thermal stress to accelerate potential reactions. |

| AD-03 | HCl | 1.0 M | 60 °C | 12, 24, 48 hours | Increased acid concentration to probe pH dependence. |

| AD-04 | HCl | 1.0 M | 80 °C | 2, 6, 12 hours | Harsh condition to force degradation if the molecule is highly stable. |

Stability-Indicating Analytical Method

A robust, stability-indicating HPLC method is one that can separate the parent peak from all potential degradation products and formulation excipients.

-

Column: C18 reverse-phase column (e.g., 100 x 4.6 mm, 2.7 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A time-programmed gradient from low %B (e.g., 5%) to high %B (e.g., 95%) to ensure elution of all components.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detector: PDA detector set to collect spectra from 200-400 nm. The analytical wavelength should be chosen at the λₘₐₓ of the parent compound.

-

Validation: Peak purity analysis using the PDA software is essential to confirm that the parent peak is spectrally homogenous in stressed samples, thus validating the method's specificity.

Data Analysis and Interpretation

Quantitation of Degradation

The percentage of degradation is calculated based on the decrease in the peak area of the parent compound in the stressed sample relative to the control sample.

% Degradation = [ (Areacontrol - Areastressed) / Areacontrol ] x 100

Mass Balance

A critical aspect of a forced degradation study is the mass balance, which should ideally be between 95-105%. This confirms that all degradation products are being detected.

% Mass Balance = [ (Areaparent + Σ Areadegradants) / Areacontrol ] x 100

Hypothetical Data Summary

| Condition ID | % Degradation (Parent) | Number of Degradants | Major Degradant (RT, min) | Mass Balance (%) |

| AD-01 (72h) | < 1% | 0 | N/A | > 99% |

| AD-02 (48h) | 2.5% | 1 | 4.8 min | 99.5% |

| AD-03 (48h) | 1.8% | 1 | 4.8 min | 100.1% |

| AD-04 (12h) | 15.7% | 2 | 4.8 min, 6.2 min | 98.7% |

Degradant Identification

Any degradation product observed at a significant level (e.g., >0.1%) should be investigated. LC-MS analysis of the stressed samples will provide the mass-to-charge ratio (m/z) of the degradant peaks. High-resolution mass spectrometry (HRMS) can yield an accurate mass, allowing for the prediction of an elemental formula. Further structural elucidation can be achieved through MS/MS fragmentation studies.

Implications for Drug Development

The results from the acid stability study directly inform critical decisions in the drug development pipeline.

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acdlabs.com [acdlabs.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine 912761-24-1 [sigmaaldrich.com]

- 6. gcwgandhinagar.com [gcwgandhinagar.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 9. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. biopharminternational.com [biopharminternational.com]

- 12. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]

An In-Depth Technical Guide to the Mechanism of Action of 2,2,2-Trifluoro-1-pyridin-3-ylethanamine Derivatives

An In-Depth Technical Guide to the

Introduction

The 2,2,2-trifluoro-1-pyridin-3-ylethanamine scaffold is a privileged structural motif in modern medicinal chemistry. The incorporation of a trifluoromethyl group onto the ethylamine side chain attached to a pyridine ring imparts unique physicochemical properties that can significantly influence a molecule's biological activity. The high electronegativity of fluorine can alter the pKa of the neighboring amine, enhance metabolic stability by blocking potential sites of oxidation, and improve membrane permeability and binding affinity to biological targets.[1][] This guide provides a comprehensive overview of the plausible mechanisms of action for derivatives of this scaffold, drawing upon existing research on structurally related compounds to offer insights for researchers, scientists, and drug development professionals.

This document will explore the potential of 2,2,2-trifluoro-1-pyridin-3-ylethanamine derivatives as inhibitors of key enzyme families, including cholinesterases, protein kinases, and monoamine oxidases, as well as their potential applications in antimicrobial and antiparasitic chemotherapy. For each potential mechanism, we will delve into the biological rationale, supporting evidence, and relevant experimental protocols for validation.

I. Cholinesterase Inhibition: A Potential Therapeutic Avenue for Neurodegenerative Diseases

Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease and other neurodegenerative disorders characterized by cholinergic deficits.[3] These enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are responsible for the hydrolysis of the neurotransmitter acetylcholine, terminating its action at synaptic clefts.[4] Inhibition of these enzymes increases the concentration and duration of action of acetylcholine, thereby improving cholinergic neurotransmission.

Pyridine-containing compounds have been extensively investigated as cholinesterase inhibitors.[1][5][6] The pyridine nitrogen can participate in crucial interactions within the enzyme's active site, including hydrogen bonding and π-π stacking. The 2,2,2-trifluoro-1-pyridin-3-ylethanamine scaffold presents a promising framework for the design of novel cholinesterase inhibitors. The trifluoromethyl group can enhance the binding affinity of the molecule to the active site gorge of cholinesterases through favorable hydrophobic and electrostatic interactions.

Proposed Binding Mode and Structure-Activity Relationships

Molecular docking studies of various pyridine derivatives have revealed that they can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.[1][5] The pyridine ring can form π-π stacking interactions with aromatic residues like tryptophan and tyrosine in the active site gorge. The amine group can form hydrogen bonds with key residues, while the trifluoromethyl group can occupy a hydrophobic pocket, contributing to the overall binding affinity and selectivity.

Key structural modifications to the 2,2,2-trifluoro-1-pyridin-3-ylethanamine core that could influence cholinesterase inhibitory activity include:

-

Substitution on the Pyridine Ring: The addition of various functional groups to the pyridine ring can modulate the electronic properties and steric bulk of the molecule, influencing its interaction with the active site.

-

Modification of the Amine Group: N-alkylation or N-arylation of the primary amine could lead to additional interactions within the active site and alter the compound's pharmacokinetic properties.

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the in vitro inhibitory activity of test compounds against AChE and BChE.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Butyrylcholinesterase (BChE) from equine serum

-

Acetylthiocholine iodide (ATCI)

-

Butyrylthiocholine iodide (BTCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compounds (2,2,2-trifluoro-1-pyridin-3-ylethanamine derivatives)

-

96-well microplate reader

Procedure:

-

Prepare stock solutions of enzymes, substrates, and DTNB in phosphate buffer.

-

Prepare serial dilutions of the test compounds in the appropriate solvent.

-

In a 96-well plate, add 25 µL of the test compound solution, 125 µL of DTNB solution, and 25 µL of the enzyme solution (AChE or BChE).

-

Incubate the mixture at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the substrate solution (ATCI for AChE or BTCI for BChE).

-

Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition and calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Data Presentation: Comparative Cholinesterase Inhibitory Activity

| Compound/Derivative | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (BChE/AChE) |

| Lead Scaffold | Hypothetical | Hypothetical | Hypothetical |

| Derivative A | |||

| Derivative B | |||

| Donepezil (Control) |

Visualization: Cholinesterase Inhibition Workflow

Caption: Workflow for in vitro cholinesterase inhibition assay.

II. Protein Kinase Inhibition: A Targeted Approach for Cancer Therapy

Protein kinases are a large family of enzymes that play critical roles in regulating cellular processes such as proliferation, differentiation, and survival.[7] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development.[8] Numerous pyridine-based compounds have been developed as potent and selective kinase inhibitors.[9][10][11]

The 2,2,2-trifluoro-1-pyridin-3-ylethanamine scaffold can serve as a versatile template for the design of kinase inhibitors. The pyridine ring can form key hydrogen bonds with the hinge region of the kinase active site, a common interaction motif for many kinase inhibitors. The trifluoroethyl-amine side chain can be modified to extend into and interact with other regions of the ATP-binding pocket, thereby conferring potency and selectivity.

Potential Kinase Targets

Based on the activities of structurally related pyridine derivatives, potential kinase targets for 2,2,2-trifluoro-1-pyridin-3-ylethanamine derivatives include:

-

Cyclin-Dependent Kinases (CDKs): These kinases are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[9]

-

FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML), making it a key therapeutic target.[9]

-

c-KIT: This receptor tyrosine kinase is a driver in several cancers, including gastrointestinal stromal tumors (GISTs).[8]

-

Aurora Kinases and Monopolar Spindle 1 (MPS1): These are mitotic kinases that are often overexpressed in cancer and are attractive targets for therapeutic intervention.[7][10]

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring kinase inhibition.

Materials:

-

Kinase of interest (e.g., CDK2/Cyclin A)

-

Fluorescein-labeled substrate peptide

-

ATP

-

LanthaScreen™ Tb-anti-pSer/pThr antibody

-

TR-FRET dilution buffer

-

Test compounds

-

384-well microplate

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 384-well plate, add the test compound, kinase, and fluorescein-labeled substrate peptide.